![molecular formula C6H2BrClN2S B1289557 6-Bromo-4-chlorothieno[3,2-D]pyrimidine CAS No. 225385-03-5](/img/structure/B1289557.png)
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Overview
Description
6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been reported to be practical, robust, and scalable, starting from inexpensive bulk chemicals. The synthesis involves a Gewald reaction, followed by pyrimidone formation, bromination, and chlorination, yielding the product in an overall yield of 49% without the need for chromatography for purification .
Molecular Structure Analysis
The molecular structure of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, has been confirmed by single-crystal X-ray analysis. These structures are characterized by the presence of halogen functionalities on the pyrimidine nucleus, which are important for further chemical modifications .
Chemical Reactions Analysis
The halogenated pyrimidine compounds are versatile intermediates for chemical diversification. They can undergo ring rearrangement, such as the Dimroth rearrangement, to form different isomers. Additionally, they can participate in palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution, demonstrating their reactivity and utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-4-chlorothieno[2,3-d]pyrimidine and related compounds are influenced by the presence of halogen atoms and the fused ring system. The halogen atoms make the compounds susceptible to nucleophilic substitution reactions, which is useful for further functionalization. The planarity of the molecules, as observed in crystal structure analyses, can affect their stacking and intermolecular interactions, which are important for the formation of solid-state structures .
Scientific Research Applications
Synthesis and Production
6-Bromo-4-chlorothieno[3,2-d]pyrimidine is synthesized from bulk chemicals using a process involving Gewald reaction, pyrimidone formation, bromination, and chlorination. This method, developed by Bugge et al., is practical, robust, and scalable, making it a notable advancement in the synthesis of this compound (Bugge et al., 2014).
Anticancer Applications
The compound has been used as a key intermediate in the synthesis of novel protein tyrosine kinase inhibitors, which are potential anticancer agents. Jiang Da-hong demonstrated the design and synthesis of thieno[3,2-d]pyrimidines containing a piperazine unit, starting from mercaptoacetic acid, showing their relevance in cancer research (Jiang Da-hong, 2012).
Antifungal Activity
Studies by Konno et al. have shown that derivatives of 4-chlorothieno[2,3-d]pyrimidines exhibit antifungal activity. This includes their effectiveness against various fungal diseases, highlighting their potential in agricultural and pharmaceutical applications (Konno et al., 1989).
Antibacterial Applications
Research by Kanawade et al. revealed that derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile, synthesized using 6-bromo-4-chlorothieno[3,2-d]pyrimidines, display promising antibacterial properties. This suggests their potential utility in developing new antibacterial agents (Kanawade et al., 2013).
Chemical Reactions and Properties
Cai Dejiao described a new synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, illustrating the chemical properties and reactions involving this compound. This research contributes to understanding the compound's behavior in various chemical contexts (Cai Dejiao, 2011).
Safety and Hazards
Future Directions
Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, have a wide range of pharmacological effects and are frequently used in medicinal chemistry . They have potential applications in the treatment of various diseases, including antimicrobial, antifungal, antiviral, bone diseases including osteoporosis, Parkinson’s disease, HIV, immunosuppressive, and anticancer agents . Therefore, the future directions of this compound could involve further exploration of these applications.
Mechanism of Action
Target of Action
It is known that the thienopyrimidine scaffold, to which this compound belongs, is frequently used in medicinal chemistry for a variety of targets, including antimicrobial, antifungal, antiviral, bone disease treatment, adenosine a2a receptor antagonists for parkinson’s disease, antihiv agents, immunosuppressive agents, and anticancer agents .
Mode of Action
The thienopyrimidine core, which this compound possesses, is known for its structural similarity to purines . This allows it to interact with a variety of biological targets, potentially influencing their function.
properties
IUPAC Name |
6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKAKJGOZXERRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593326 | |
Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
225385-03-5 | |
Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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